molecular formula C10H9ClFNO2 B1389422 5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one CAS No. 1204297-74-4

5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B1389422
CAS No.: 1204297-74-4
M. Wt: 229.63 g/mol
InChI Key: RMTPDKPOZFDWEA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a chloromethyl group and a fluorophenyl group attached to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with chloroacetyl chloride to yield the desired oxazolidinone compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization: The oxazolidinone ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of novel antibiotics and other therapeutic agents.

    Biological Studies: The compound is employed in studies investigating the mechanism of action of oxazolidinone-based drugs.

    Industrial Chemistry: It serves as an intermediate in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its use as an antibiotic, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding prevents the formation of the initiation complex, thereby halting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.

Uniqueness

5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the presence of both chloromethyl and fluorophenyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO2/c11-5-9-6-13(10(14)15-9)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTPDKPOZFDWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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